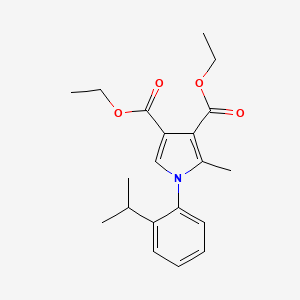

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Description

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a pyrrole-derived dicarboxylate ester featuring a 2-isopropylphenyl substituent at the 1-position and a methyl group at the 2-position of the pyrrole ring. This compound belongs to a class of heterocyclic molecules often explored for their utility in asymmetric synthesis, catalytic applications, and as intermediates in pharmaceutical or agrochemical research. The ethyl ester groups at the 3- and 4-positions enhance solubility in organic solvents, while the bulky 2-isopropylphenyl group introduces steric effects that influence reactivity and stereochemical outcomes in reactions .

Properties

CAS No. |

853329-91-6 |

|---|---|

Molecular Formula |

C20H25NO4 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

diethyl 2-methyl-1-(2-propan-2-ylphenyl)pyrrole-3,4-dicarboxylate |

InChI |

InChI=1S/C20H25NO4/c1-6-24-19(22)16-12-21(14(5)18(16)20(23)25-7-2)17-11-9-8-10-15(17)13(3)4/h8-13H,6-7H2,1-5H3 |

InChI Key |

AOIZVPNOPKBKCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1C(=O)OCC)C)C2=CC=CC=C2C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Condensation :

-

Reductive Cyclization :

Key Modifications

-

Steric Effects : The 2-isopropylphenyl group introduces steric hindrance, necessitating prolonged reaction times (up to 8 hours) for complete substitution.

-

Esterification : Diethyl esterification is achieved using excess ethanol and sulfuric acid as a catalyst, with yields improving under reflux conditions.

Palladium-Catalyzed Coupling for Aryl Substitution

For introducing the 2-isopropylphenyl group at the pyrrole N-position, palladium-catalyzed cross-coupling reactions have been employed.

Protocol Overview

-

Pyrrole Precursor Preparation :

-

Suzuki-Miyaura Coupling :

-

A mixture of the pyrrole precursor, 2-isopropylphenylboronic acid, Pd(OAc)2 (0.25 mol%), and a phosphine ligand (e.g., di(adamantan-1-yl)-butyl-phosphane) in toluene is heated at 100°C under 10 bar CO/H2.

-

Post-coupling oxidation with p-chloranil and BF3·OEt2 yields the final product with 50–60% efficiency.

-

Optimization Insights

-

Ligand Choice : Bulky phosphine ligands enhance selectivity for mono-arylation, minimizing di-substituted byproducts.

-

Gas Pressure : Higher CO/H2 pressures (10 bar vs. 5 bar) improve conversion rates by stabilizing palladium intermediates.

One-Pot Multicomponent Reactions

Recent advancements utilize one-pot strategies to streamline synthesis. A notable example involves:

Mechanism and Conditions

-

Base-Mediated Cyclization :

-

Esterification :

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Knorr Synthesis | Ethyl acetoacetate, NaNO2, Zn | 95°C, 1–8 h | 45–75 | Cost-effective, scalable |

| Palladium Coupling | Pyrrole precursor, arylboronic acid | 100°C, 20 h, 10 bar CO/H2 | 50–60 | Direct N-arylation |

| One-Pot Multicomponent | Methyl isocyanoacetate, aldehyde | RT to 60°C, DBU | 70–85 | Rapid, fewer purification steps |

Challenges and Optimization Strategies

-

Byproduct Formation :

-

Solvent Effects :

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The aromatic ring and the pyrrole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Diethyl 1-(Naphthalen-1-yl)-2-methyl-1H-pyrrole-3,4-dicarboxylate (Compound 3e)

- Structure : Replaces the 2-isopropylphenyl group with a naphthalen-1-yl moiety.

- Reported yields in asymmetric acylation reactions reach 94% with a diastereomeric ratio (dr) of 3.2:1 .

- Applications : Used in catalytic atroposelective synthesis of heterobiaryls, highlighting its role in dynamic kinetic resolutions .

b) Dimethyl 1-(3-Chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

- Structure : Features a 3-chloro-2-methylphenyl group and methyl esters (vs. ethyl in the target compound).

- Properties : The chloro substituent increases electrophilicity, making it reactive in nucleophilic substitutions. Molecular weight: 321.757 g/mol .

- Applications : Likely serves as an intermediate in agrochemical synthesis due to structural similarities to pesticidal pyrazole dicarboxylates (e.g., mefenpyr-diethyl) .

c) Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5)

Ester Group Modifications

a) Ethyl vs. Methyl Esters

- Solubility : Ethyl esters (target compound) exhibit higher lipophilicity than methyl analogs (e.g., ), impacting bioavailability and solvent compatibility .

- Reactivity : Methyl esters are more prone to hydrolysis under basic conditions, whereas ethyl esters offer stability, making them preferable in multi-step syntheses .

b) Diethyl 1H-Indole-2,3-dicarboxylate (CAS 128942-88-1)

Functional Group and Stereochemical Considerations

- Steric Effects : The 2-isopropylphenyl group in the target compound creates significant steric hindrance, reducing reaction rates in bulky transition states compared to compounds with smaller substituents (e.g., 3,7-dimethylnaphthalen-1-yl in 3c0, which has a dr of 4.0:1) .

- Diastereomeric Ratios (dr) : Compounds like 5k (dr = 1.1:1) exhibit lower stereoselectivity than the target molecule, likely due to less steric differentiation .

Biological Activity

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.

Molecular Structure:

- Formula: C₁₂H₁₇N O₄

- Molecular Weight: 239.2677 g/mol

- CAS Registry Number: 2436-79-5

The structure of this compound features a pyrrole ring with two carboxylate groups and an isopropylphenyl substituent, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Specifically, they have been noted for their potential in:

- Norepinephrine Receptor Regulation: Inhibiting norepinephrine reuptake, which could be beneficial in treating mood disorders and enhancing cognitive function.

- Serotonin Receptor Regulation: Affecting serotonin pathways may offer therapeutic effects in depression and anxiety.

- Opioid Receptor Modulation: Potential applications in pain management and addiction treatment.

In Vitro Studies

In vitro studies have shown that derivatives of pyrrole compounds exhibit significant activity against various pathogens. For instance:

- A related pyrrole compound demonstrated antifungal properties, showing no cytotoxicity to RAW264.7 macrophage cells at concentrations up to 312.5 μg/ml, while providing a survival benefit in murine models infected with Aspergillus fumigatus .

In Vivo Efficacy

In vivo studies are crucial for understanding the therapeutic potential of this compound:

- Survival Rates in Animal Models: A study indicated that treatment with related compounds increased survival rates in infected mice by up to 60% when administered at optimal doses . This suggests a promising therapeutic window for further exploration.

Case Study: Antifungal Activity

One notable case study involved the administration of a pyrrole derivative to mice infected with A. fumigatus. The findings illustrated that higher doses correlated with improved survival rates and reduced fungal load in tissues, indicating the compound's potential as an antifungal agent .

Potential Applications

Given its pharmacological profile, this compound could be explored for:

- Antidepressant Properties: Through modulation of norepinephrine and serotonin systems.

- Antifungal Treatments: As evidenced by its efficacy against fungal infections in animal models.

- Pain Management: Via opioid receptor interactions.

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | No cytotoxicity observed at high concentrations; potential antifungal activity noted. |

| In Vivo | Increased survival rates in infected mice; dose-dependent efficacy demonstrated. |

| Mechanism | Modulation of norepinephrine and serotonin receptors; potential opioid receptor interactions. |

Q & A

Q. What are the recommended synthetic routes for Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate, and how can reaction yields be optimized?

The synthesis of pyrrole dicarboxylate derivatives typically involves multi-step reactions, such as cyclocondensation of substituted amines with diketones or aldehydes. For example, analogous compounds have been synthesized via refluxing precursors in anhydrous toluene with catalysts like DABCO and TiCl₄, followed by purification via flash chromatography or recrystallization . Yield optimization requires precise stoichiometric control, inert reaction conditions, and monitoring via techniques like thin-layer chromatography (TLC) .

Q. How is the compound characterized spectroscopically, and what key data should researchers prioritize?

Characterization involves FT-IR for functional group identification (e.g., ester C=O stretches ~1700 cm⁻¹), ¹H/¹³C NMR for substituent analysis (e.g., ethyl group protons at δ 1.2–1.4 ppm), and single-crystal X-ray diffraction (SCXRD) for bond geometry validation. For example, SCXRD data for similar pyrroles reveal dihedral angles between substituents (e.g., 3.5–6.7° for ester groups relative to the pyrrole ring) . Prioritize NMR chemical shifts and crystallographic parameters (bond lengths, angles) for structural validation .

Q. What software tools are essential for crystallographic analysis of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. Data collection relies on Bruker APEX2 and SAINT-Plus, while ORTEP-III generates thermal ellipsoid diagrams for visualizing molecular geometry . Ensure high-resolution data (R factor < 0.05) and validate hydrogen bonding networks (e.g., N–H···O interactions) using SHELXL .

Q. How can researchers validate computational models against experimental data for this compound?

Density Functional Theory (DFT) methods like B3LYP/6-311G++(d,p) are effective for predicting bond lengths, angles, and NMR chemical shifts. Compare computed ¹³C NMR shifts (e.g., pyrrole carbons at δ 110–130 ppm) with experimental data to assess accuracy. Nuclear Independent Chemical Shift (NICS) calculations can further evaluate aromaticity of the pyrrole ring .

Q. What functional groups influence the compound’s reactivity, and how are they modified?

The ester groups (–COOEt) and 2-isopropylphenyl substituent dictate reactivity. Hydrolysis of esters under acidic/basic conditions yields carboxylic acids, while the methyl group on the pyrrole ring can undergo halogenation. Substituent effects on electronic properties (e.g., electron-withdrawing groups stabilizing intermediates) should be studied via Hammett plots or Frontier Molecular Orbital (FMO) analysis .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Disorder in flexible substituents (e.g., ethyl or isopropyl groups) can complicate refinement. Use SHELXL’s PART and SIMU instructions to model disorder, and apply restraints to anisotropic displacement parameters (ADPs). High-resolution data (≤ 0.8 Å) and TWIN commands in SHELXL are critical for handling twinned crystals .

Q. How do DFT methods (B3LYP vs. PBE1PBE) perform in predicting the compound’s electronic structure?

B3LYP/6-311G++(d,p) provides accurate bond lengths (e.g., C–N: 1.35 Å vs. experimental 1.34 Å) and NMR shifts (MAE < 2 ppm), outperforming PBE1PBE in aromatic systems. However, PBE1PBE better captures dispersion forces in non-covalent interactions (e.g., π-stacking). Validate with experimental SCXRD and NMR data .

Q. What reaction mechanisms govern the compound’s participation in cycloaddition or nucleophilic substitution?

The electron-rich pyrrole ring facilitates electrophilic aromatic substitution (e.g., nitration), while ester groups undergo nucleophilic acyl substitution. Mechanistic studies using deuterated solvents or kinetic isotope effects (KIEs) can elucidate pathways. Computational transition-state modeling (e.g., IRC in Gaussian) identifies key intermediates .

Q. How does substituent variation (e.g., isopropyl vs. tert-butyl) impact biological activity or material properties?

Bulky substituents like tert-butyl enhance steric hindrance, reducing enzymatic binding but improving thermal stability in polymers. Compare structure-activity relationships (SAR) via in vitro assays (e.g., IC₅₀ for enzyme inhibition) and thermogravimetric analysis (TGA). Use QSAR models to predict bioactivity .

Q. What high-throughput strategies are effective for derivatizing this compound in drug discovery pipelines?

Automated liquid handlers and combinatorial libraries enable rapid synthesis of analogs. Employ parallel reactions with diverse acyl chlorides or aryl halides, followed by high-throughput screening (HTS) using fluorescence polarization or surface plasmon resonance (SPR). Optimize conditions via Design of Experiments (DoE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.